Boc-His(Trt)-Aib-OH

Catalog No.
S901242
CAS No.
2061897-68-3
M.F
C34H38N4O5
M. Wt
582.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Trt)-Aib-OH

CAS Number

2061897-68-3

Product Name

Boc-His(Trt)-Aib-OH

IUPAC Name

2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoic acid

Molecular Formula

C34H38N4O5

Molecular Weight

582.7 g/mol

InChI

InChI=1S/C34H38N4O5/c1-32(2,3)43-31(42)36-28(29(39)37-33(4,5)30(40)41)21-27-22-38(23-35-27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,22-23,28H,21H2,1-5H3,(H,36,42)(H,37,39)(H,40,41)/t28-/m0/s1

InChI Key

POZCMPSLNOUKQN-NDEPHWFRSA-N

SMILES

Array

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O

Boc-His(Trt)-Aib-OH (CAS 2061897-68-3) is a highly specialized, pre-assembled dipeptide building block engineered primarily for the commercial synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, such as Semaglutide. The molecule features a tert-butyloxycarbonyl (Boc) protected N-terminus, a trityl (Trt) protected histidine imidazole ring, and the sterically hindered, non-natural amino acid α-aminoisobutyric acid (Aib) at the C-terminus [1]. From a procurement and process chemistry perspective, this pre-formed fragment is a critical raw material: it allows manufacturers to bypass the notoriously difficult stepwise solid-phase coupling of Histidine to Aib, thereby preventing deletion sequences, minimizing epimerization, and maximizing the yield and purity of the final active pharmaceutical ingredient (API) [2].

Attempting to substitute Boc-His(Trt)-Aib-OH with generic, sequential single-amino-acid couplings (e.g., coupling Fmoc-Aib-OH followed by Boc-His(Trt)-OH on solid phase) routinely fails in industrial scale-up. The gem-dimethyl group of the Aib residue creates severe steric hindrance, which drastically reduces the coupling efficiency of the subsequent Histidine residue [1]. This stepwise approach leads to high levels of 'Des-His' (histidine deletion) impurities and promotes histidine racemization during the prolonged reaction times required to force the coupling [2]. Furthermore, substituting the N-terminal Boc group with an Fmoc group (e.g., Fmoc-His(Trt)-Aib-OH) introduces an unnecessary basic deprotection step at the end of the synthesis, risking base-catalyzed degradation of the peptide backbone, whereas the Boc group is efficiently and safely removed during the final global acidic cleavage [1].

Elimination of Deletion Impurities via Pre-formed Dipeptide Coupling

Synthesizing the Semaglutide N-terminus via stepwise solid-phase coupling of Boc-His(Trt)-OH onto an Aib-terminated resin yields high levels of deletion impurities due to Aib's steric hindrance [1]. Utilizing the pre-formed Boc-His(Trt)-Aib-OH dipeptide fragment directly couples the His-Aib unit to the growing peptide chain, drastically reducing 'Des-His' and 'Des-Aib' impurities. Patent data demonstrates that using Boc-His(Trt)-Aib-OH in Semaglutide synthesis achieves a crude peptide purity exceeding 97% and an isolated yield of ≥95%, whereas stepwise coupling struggles with incomplete reactions and significantly lower optical purity [2].

Evidence DimensionCrude peptide purity and isolated yield (Semaglutide synthesis)
Target Compound Data≥97% purity, ≥95% isolated yield using pre-formed Boc-His(Trt)-Aib-OH
Comparator Or BaselineStepwise SPPS (Boc-His(Trt)-OH + Fmoc-Aib-OH)
Quantified DifferencePre-formed dipeptide eliminates significant 'Des-His' deletion impurities and racemization, increasing overall yield from suboptimal levels to >95%.
ConditionsSolid-phase peptide synthesis of GLP-1 analogs followed by cleavage and HPLC purification.

Procuring the pre-formed dipeptide is essential for avoiding costly purification bottlenecks and API batch failures caused by deletion impurities in GLP-1 manufacturing.

Protecting Group Orthogonality (Boc vs. Fmoc) for Global Cleavage

For the N-terminal histidine of GLP-1 analogs, the Boc protecting group is vastly superior to Fmoc. When Fmoc-His(Trt)-Aib-OH is used, a final piperidine-based deprotection step is required, which adds processing time and risks base-catalyzed side reactions[1]. Conversely, Boc-His(Trt)-Aib-OH allows the N-terminal Boc group and the Trt side-chain protecting group to be removed simultaneously during the standard trifluoroacetic acid (TFA) global cleavage step [2]. This streamlines downstream processing and maximizes the recovery of the intact API.

Evidence DimensionNumber of deprotection/cleavage steps at the N-terminus
Target Compound Data1 step (simultaneous N-terminal deprotection and resin cleavage via TFA)
Comparator Or BaselineFmoc-His(Trt)-Aib-OH (requires 2 steps: piperidine deprotection then TFA cleavage)
Quantified DifferenceEliminates one complete chemical processing step and avoids base-induced degradation.
ConditionsFinal cleavage and deprotection stage of GLP-1 solid-phase synthesis.

Selecting the Boc-protected dipeptide reduces manufacturing cycle time and prevents base-catalyzed degradation of the final therapeutic peptide.

Side-Chain Protection Optimization (Trt vs. Boc) for Histidine

Within pre-formed dipeptides, the choice of histidine side-chain protection heavily impacts coupling efficiency. Comparative process studies in GLP-1 synthesis have evaluated Boc-His(Trt)-Aib-OH against its analog Boc-His(Boc)-Aib-OH [1]. Data indicates that the Trityl (Trt) protecting group provides superior steric shielding of the imidazole ring during dipeptide coupling to the resin, minimizing branching or side-reactions. Formulations using Boc-His(Trt)-Aib-OH consistently show higher conversion rates and lower overall impurity profiles in the crude peptide compared to the bis-Boc protected variant [1].

Evidence DimensionCrude peptide purity and conversion rate in Semaglutide synthesis
Target Compound DataHigher crude purity and conversion rate with Boc-His(Trt)-Aib-OH
Comparator Or BaselineBoc-His(Boc)-Aib-OH
Quantified DifferenceTrt protection significantly reduces side-reactions and improves conversion compared to Boc protection on the imidazole ring.
ConditionsCoupling of the N-terminal dipeptide to the GLP-1 peptide backbone on resin using DEPBT/DIPEA coupling reagents.

Buyers should specify the Trt-protected variant to maximize coupling efficiency and minimize complex impurity profiles during API scale-up.

Commercial Manufacture of Semaglutide and GLP-1 Agonists

Boc-His(Trt)-Aib-OH is the industry-standard N-terminal building block for synthesizing blockbuster metabolic drugs like Semaglutide. Its use directly mitigates the steric hindrance of the Aib residue, ensuring high-yield, impurity-free assembly of the critical His-Aib sequence during scale-up [1].

Synthesis of Novel DPP-4 Resistant Peptides

This compound is ideal for R&D pipelines developing next-generation incretin mimetics. The pre-installed Aib residue is required to prevent enzymatic degradation by dipeptidyl peptidase-4 (DPP-4), and procuring the pre-formed dipeptide accelerates the synthesis of these novel analogs by bypassing difficult coupling steps[2].

Solution-Phase / Solid-Phase Hybrid Synthesis

Boc-His(Trt)-Aib-OH is highly procured for hybrid manufacturing strategies where the main peptide chain is built on solid resin, but difficult sequences are synthesized in solution and coupled as bulk fragments. This approach drastically improves the scalability and economic viability of long-chain peptide therapeutics[1].

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

582.28422033 Da

Monoisotopic Mass

582.28422033 Da

Heavy Atom Count

43

UNII

GPL23NZ2Q9

Sequence

XX

Dates

Last modified: 08-16-2023

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